![molecular formula C20H25NO4 B5367721 4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5367721.png)
4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid
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Overview
Description
4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action for 4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid involves its ability to modulate the activity of certain neurotransmitters in the brain. Specifically, the compound has been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that the compound may have neuroprotective properties. Additionally, the compound has been shown to improve cognitive function in animal models, indicating its potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters. This allows researchers to study the effects of the compound on specific brain regions and functions. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for research involving 4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid. One area of research involves the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential as a treatment for neurological disorders. Finally, the compound's potential as a cognitive enhancer warrants further investigation, particularly in the context of aging and age-related cognitive decline.
Synthesis Methods
The synthesis method for 4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid involves the reaction of 4-piperidone hydrochloride, 2-methylphenol, and 1,2-epoxycyclohexane in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
The scientific research application of 4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid is diverse and includes potential uses in the fields of medicine, pharmacology, and neuroscience. One area of research involves the study of the compound's effects on the central nervous system, particularly its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(2-methylphenoxy)-1-(spiro[2.3]hexane-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-14-5-2-3-6-16(14)25-20(18(23)24)9-11-21(12-10-20)17(22)15-13-19(15)7-4-8-19/h2-3,5-6,15H,4,7-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWOCQRELRMASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2(CCN(CC2)C(=O)C3CC34CCC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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